4-Hydrazinylfuran-2(5H)-one
Overview
Description
4-Hydrazinylfuran-2(5H)-one is a heterocyclic compound that contains both a furan ring and a hydrazine functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazine group makes it a versatile intermediate for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylfuran-2(5H)-one typically involves the reaction of furan-2(5H)-one with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Furan-2(5H)-one+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can lead to the formation of azides, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the furan ring.
Scientific Research Applications
4-Hydrazinylfuran-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anticancer, antibacterial, or antifungal properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Hydrazinylfuran-2(5H)-one and its derivatives depends on the specific biological target or application. Generally, the hydrazine group can interact with various biological molecules, leading to inhibition or activation of specific pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylpyrimidine-5-carboxylate: This compound also contains a hydrazine group and is used in similar applications, particularly in medicinal chemistry.
4-Hydrazinyl-2-methylpyrimidine-5-carboxylate: Another similar compound with applications in pharmaceuticals and materials science.
Uniqueness
4-Hydrazinylfuran-2(5H)-one is unique due to the presence of the furan ring, which imparts specific electronic and structural properties. This makes it distinct from other hydrazine-containing compounds, such as those with pyrimidine or pyridine rings. The furan ring can participate in various chemical reactions, leading to a diverse range of derivatives with unique properties.
Properties
IUPAC Name |
3-hydrazinyl-2H-furan-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-6-3-1-4(7)8-2-3/h1,6H,2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWZBPBCPDJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550371 | |
Record name | 4-Hydrazinylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112476-60-5 | |
Record name | 4-Hydrazinylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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